N-(2,5-dimethoxyphenyl)-2-propynamide
Description
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.213 |
IUPAC Name |
N-(2,5-dimethoxyphenyl)prop-2-ynamide |
InChI |
InChI=1S/C11H11NO3/c1-4-11(13)12-9-7-8(14-2)5-6-10(9)15-3/h1,5-7H,2-3H3,(H,12,13) |
InChI Key |
CELXLBXVVPJSHA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- The methylsulfonyl group in the first compound increases polarity and may improve target selectivity compared to the propynamide’s alkyne group .
- The propynamide group in the target compound offers unique reactivity for covalent binding or click chemistry applications .
Phenyl-Substituted Amides
Variations in phenyl ring substitutions significantly alter bioactivity:
| Compound Name | Substituents | IC50 (Anticancer) |
|---|---|---|
| 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide | 2,5-Dimethoxy, cyano group | 1.88 µM |
| 2-Cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide | 2-Methoxy, cyano group | 5.00 µM |
| This compound | 2,5-Dimethoxy, propynamide | Data pending |
Key Insights :
- The 2,5-dimethoxy substitution correlates with higher potency (e.g., 1.88 µM vs. 5.00 µM in cyano-propanamide analogs) .
- The propynamide group may offer synergistic effects with the dimethoxy motif, though empirical data is needed.
Heterocyclic Variations
Compounds with divergent heterocycles but similar substituents:
Key Contrasts :
- The oxathiine-sulfone core improves aqueous solubility but may reduce blood-brain barrier penetration compared to the propynamide’s simpler structure .
- Halogen substitutions (Cl, F) in sulfonamide derivatives enhance binding affinity but introduce synthetic complexity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-2-propynamide, and how can purity be ensured?
- Methodology : Multi-step organic synthesis involving coupling reactions (e.g., amide bond formation between 2-propynoic acid derivatives and 2,5-dimethoxyaniline). Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate the product. Monitor reaction progress using TLC or HPLC .
- Key Considerations : Optimize stoichiometry and reaction time to minimize byproducts like unreacted starting materials or oxidation derivatives.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodology :
- NMR (¹H/¹³C) to confirm substituent positions and amide linkage .
- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation .
- X-ray crystallography (using SHELX programs for refinement) to resolve 3D conformation .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate assignments.
Q. How can preliminary biological activity be assessed for this compound?
- Methodology :
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
- Cell-based assays : Evaluate cytotoxicity (via MTT assay) and apoptosis induction in cancer cell lines .
- Controls : Include positive controls (e.g., known inhibitors) and validate results across replicates.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Methodology :
- Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading).
- Employ kinetic studies to identify rate-limiting steps and side reactions (e.g., propiolic acid decomposition) .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cell assays) to confirm target engagement .
- Investigate off-target effects via proteome-wide profiling (e.g., affinity pulldown with mass spectrometry) .
- Data Analysis : Use statistical tools (e.g., ANOVA) to assess reproducibility and contextualize discrepancies.
Q. What strategies are recommended for studying interactions with biological targets at the molecular level?
- Methodology :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants (KD) .
- Molecular dynamics simulations to predict binding modes and stability of ligand-receptor complexes .
Q. How can computational modeling guide the design of derivatives with enhanced potency?
- Methodology :
- Perform docking studies (AutoDock, Glide) to identify critical interactions (e.g., hydrogen bonds with methoxy groups) .
- Use QSAR models to correlate structural features (e.g., substituent electronegativity) with activity .
Q. What analytical methods are suitable for assessing compound stability under physiological conditions?
- Methodology :
- HPLC-UV/MS to monitor degradation products in simulated biological fluids (e.g., PBS at 37°C) .
- Thermogravimetric Analysis (TGA) to assess thermal stability .
- Mitigation Strategies : Modify formulation (e.g., nanoencapsulation) or introduce stabilizing substituents (e.g., electron-withdrawing groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
